molecular formula C8H16N2 B13282784 (7S)-Octahydroindolizin-7-amine

(7S)-Octahydroindolizin-7-amine

Cat. No.: B13282784
M. Wt: 140.23 g/mol
InChI Key: UYVABMTWTWPWFG-JAMMHHFISA-N
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Description

(7S)-Octahydroindolizin-7-amine is a chemical compound with a unique structure that includes an indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-Octahydroindolizin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a precursor compound followed by cyclization to form the indolizine ring. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(7S)-Octahydroindolizin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

(7S)-Octahydroindolizin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7S)-Octahydroindolizin-7-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7S)-Octahydroindolizin-7-amine is unique due to its specific stereochemistry and the presence of the indolizine ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(7S)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine

InChI

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2/t7-,8?/m0/s1

InChI Key

UYVABMTWTWPWFG-JAMMHHFISA-N

Isomeric SMILES

C1CC2C[C@H](CCN2C1)N

Canonical SMILES

C1CC2CC(CCN2C1)N

Origin of Product

United States

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